Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate
Description
Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate (CAS: 1069115-04-3) is an aromatic ester featuring a bromo substituent at the ortho position and a trifluoromethyl group at the para position on the phenyl ring. Its molecular formula is C₁₀H₈BrF₃O₂, with a molecular weight of 313.07 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to the electron-withdrawing properties of the trifluoromethyl and bromo groups, which enhance reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)4-6-2-3-7(5-8(6)11)10(12,13)14/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEHMVATGGDHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2-[2-bromo-4-(trifluoromethyl)phenyl]acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Positional Isomers
- Methyl 2-[2-bromo-5-(trifluoromethyl)phenyl]acetate (CAS: Not explicitly listed, referenced in ): This isomer differs in the position of the trifluoromethyl group (meta instead of para). No direct yield or application data are available, but positional isomerism often impacts solubility and crystallinity .
Halogen-Substituted Analogs
Methyl 2-(4-bromophenyl)acetate (CAS: 41841-16-1):
- Lacks the trifluoromethyl group but retains the para-bromo substituent.
- Molecular formula: C₉H₉BrO₂; molecular weight: 243.07 g/mol.
- Used as a reference material in drug manufacturing (e.g., ANDA/NDA filings) due to its regulatory compliance (USP, EMA standards) .
- The absence of the trifluoromethyl group reduces electron-withdrawing effects, making it less reactive in electrophilic substitutions compared to the target compound.
- Methyl 2-bromo-2-(4-fluorophenyl)acetate (CAS: 71783-54-5): Features a bromo substituent on the acetate chain and a para-fluorophenyl group. Molecular formula: C₉H₈BrFO₂; molecular weight: 247.06 g/mol.
Methoxy-Substituted Analogs
- Methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS: 50612-99-2):
- Molecular formula: C₁₀H₁₁BrO₃; molecular weight: 259.1 g/mol.
- The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group.
- This substitution reduces electrophilicity at the phenyl ring, making it less reactive in Suzuki-Miyaura couplings compared to the target compound .
Complex Substituent Analogs
- Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate (CAS: 864685-36-9): Contains bromomethyl and chloro substituents with an ether linkage. Molecular formula: C₁₀H₁₀BrClO₃; molecular weight: 293.54 g/mol. The bromomethyl group enables alkylation reactions, while the ether linkage increases flexibility, making it suitable for polymer chemistry applications .
- Methyl 2-(2-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate (CAS: CB4366595): A structurally complex analog with sulfonyl and methoxy groups. Molecular formula: C₁₈H₁₇F₄NO₆S; molecular weight: 451.39 g/mol. The trifluoromethyl group here may enhance binding affinity in enzyme inhibition, but the sulfonyl group introduces polar interactions absent in the target compound .
Key Findings and Implications
- Substituent Position : The ortho-bromo and para-trifluoromethyl groups in the target compound optimize electronic effects for nucleophilic aromatic substitution, unlike meta-substituted analogs .
- Electron-Withdrawing Groups : The trifluoromethyl group significantly enhances stability and reactivity compared to methoxy or fluorine substituents .
- Applications : Bromo- and trifluoromethyl-substituted esters are preferred in drug synthesis, while simpler analogs (e.g., 4-bromophenyl derivatives) serve as reference standards .
Biological Activity
Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. With the molecular formula and a molecular weight of approximately 297.07 g/mol, this compound is primarily utilized as an intermediate in organic synthesis and serves as a precursor for various chemical reactions.
The synthesis of this compound typically involves several steps starting from 2-bromo-4-(trifluoromethyl)benzene. The presence of the bromine atom enhances its reactivity, particularly in cross-coupling reactions, which are essential for constructing complex molecular architectures in medicinal chemistry. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, compounds containing bromine and trifluoromethyl groups often exhibit interesting biological properties. These may include:
- Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial effects, suggesting that this compound may also possess such properties.
- Anticancer Potential : The structural characteristics of this compound may allow it to interact with biological targets involved in cancer progression, although specific studies are needed to confirm this activity .
- Enzyme Modulation : In pharmaceuticals, it is suggested that this compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its potential biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-bromoacetate | Simpler structure, lacks trifluoromethyl group | |
| Methyl 3-bromo-4-(trifluoromethyl)benzoate | Different position of bromine on the aromatic ring | |
| Methyl 4-bromo-3-(trifluoromethyl)benzoate | Similar reactivity but different substitution pattern |
This table highlights the unique reactivity of this compound due to its specific arrangement of substituents, which enhances its potential for use in palladium-catalyzed reactions.
Case Studies and Research Findings
Research into compounds containing trifluoromethyl groups has shown promising results in various therapeutic areas. For instance:
- FDA-approved Drugs : A review highlighted that many FDA-approved drugs contain trifluoromethyl groups, which contribute significantly to their pharmacological profiles. This indicates a trend where compounds with such features are favored in drug development due to their enhanced biological activities .
- Antichlamydial Activity : A study on related compounds indicated selective activity against Chlamydia, demonstrating that structural modifications can lead to significant biological effects. This suggests that this compound could be explored for similar applications .
- Mechanistic Insights : Investigations into the mechanism of action for structurally related compounds reveal that they often interact with specific biological targets, modulating cellular pathways crucial for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
